molecular formula C7H4ClF3N2O3 B1328603 5-Chloro-2-nitro-4-(trifluoromethoxy)aniline CAS No. 914637-23-3

5-Chloro-2-nitro-4-(trifluoromethoxy)aniline

Cat. No.: B1328603
CAS No.: 914637-23-3
M. Wt: 256.56 g/mol
InChI Key: NFVAJIPVDHPZKP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 5-Chloro-2-nitro-4-(trifluoromethoxy)aniline typically involves the nitration of 2-chloro-4-(trifluoromethoxy)aniline. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to avoid over-nitration . The reaction is usually performed under controlled conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-nitro-4-(trifluoromethoxy)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Chloro-2-nitro-4-(trifluoromethoxy)aniline is used in several scientific research fields, including:

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: In the study of enzyme interactions and inhibition.

    Medicine: As a potential intermediate in the synthesis of pharmaceutical compounds.

    Industry: In the production of dyes, pigments, and agrochemicals

Mechanism of Action

The mechanism of action of 5-Chloro-2-nitro-4-(trifluoromethoxy)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that may interact with biological macromolecules, leading to various biochemical effects. The trifluoromethoxy group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic sites within proteins or cell membranes .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-nitroaniline
  • 4-(Trifluoromethyl)aniline
  • 2-Nitro-4-(trifluoromethyl)aniline

Uniqueness

5-Chloro-2-nitro-4-(trifluoromethoxy)aniline is unique due to the presence of both the nitro and trifluoromethoxy groups on the aromatic ring. This combination of functional groups imparts distinct chemical properties, such as increased electron-withdrawing effects and enhanced stability, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

5-chloro-2-nitro-4-(trifluoromethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClF3N2O3/c8-3-1-4(12)5(13(14)15)2-6(3)16-7(9,10)11/h1-2H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFVAJIPVDHPZKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)OC(F)(F)F)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClF3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10650151
Record name 5-Chloro-2-nitro-4-(trifluoromethoxy)aniline
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Molecular Weight

256.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914637-23-3
Record name 5-Chloro-2-nitro-4-(trifluoromethoxy)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=914637-23-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-2-nitro-4-(trifluoromethoxy)aniline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Chloro-2-nitro-4-(trifluoromethoxy)aniline
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